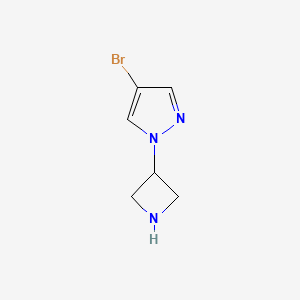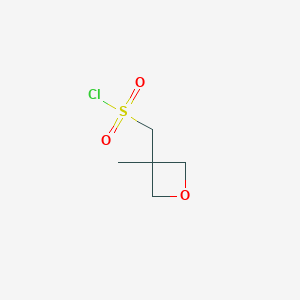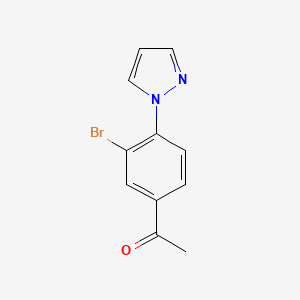
6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol
説明
The compound is a chlorinated derivative of pyridinediol with a chlorophenyl group. Pyridinediols are a type of organic compound that contain a pyridine ring, a six-membered ring with one nitrogen atom and two hydroxyl (-OH) groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as trichlorophenols, are produced by electrophilic halogenation of phenol with chlorine .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyridine ring with two hydroxyl groups and a chlorophenyl group attached. The positions of these groups on the ring could vary .科学的研究の応用
Antiviral Applications
The indole derivatives, which include compounds similar to 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol, have shown promising antiviral activities. For instance, certain indole-based compounds have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus . The structural similarity suggests that 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol could potentially be explored for its efficacy against RNA and DNA viruses, contributing to the development of new antiviral medications.
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory properties. The bioactive aromatic compounds containing the indole nucleus, like 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol, could be utilized in the synthesis of drugs aimed at treating inflammatory diseases. This application is significant in the pharmaceutical industry for the development of new anti-inflammatory agents .
Anticancer Research
The indole nucleus is a common feature in many synthetic drug molecules with anticancer properties. Research into compounds such as 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol could lead to the discovery of novel treatments for various cancers. These compounds can bind with high affinity to multiple receptors, which is crucial in the development of targeted cancer therapies .
Antimicrobial Activity
Pyrimidine derivatives, which are structurally related to 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol, have been synthesized and shown to possess inhibitory activity against certain microbial strains. This suggests that 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol could also be investigated for its potential as an antimicrobial agent, particularly against gram-positive bacteria like S. aureus and S. saprophyticus .
Antidiabetic Potential
Indole derivatives have been identified to possess antidiabetic properties. Given the structural similarities, 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol could be a candidate for the synthesis of new antidiabetic drugs. Its potential to modulate biological pathways related to diabetes is an area of interest for medical research .
Antimalarial Applications
The indole nucleus is present in many compounds with antimalarial activity. As such, 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol could be explored for its use in creating treatments for malaria. This application is particularly relevant for the development of new therapeutic agents in regions where malaria is prevalent .
Neuroprotective Effects
Research into indole derivatives has also indicated potential neuroprotective effects. Compounds like 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol could be studied for their ability to protect neuronal cells against damage, which is valuable in the treatment of neurodegenerative diseases .
Agricultural Chemicals
Indole derivatives are known to influence plant growth and development. 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol could be utilized in the synthesis of agricultural chemicals, such as plant hormones or growth regulators. This application has implications for enhancing crop yields and improving food security .
作用機序
Target of action
Many bioactive aromatic compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that “6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol” might also interact with multiple targets in the body.
Mode of action
The mode of action of a compound depends on its structure and the targets it interacts with. For example, some 6-aryl-3(2H)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Some compounds produce active metabolites when metabolized in the body .
Result of action
The molecular and cellular effects of “6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol” would depend on its targets and mode of action. For example, compounds that inhibit calcium ion influx can prevent platelet aggregation .
Action environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence a compound’s action, efficacy, and stability. For example, the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
特性
IUPAC Name |
6-chloro-5-(2-chlorophenyl)-4-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-7-4-2-1-3-6(7)10-8(15)5-9(16)14-11(10)13/h1-5H,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWRLOPXJYHORY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(NC(=O)C=C2O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



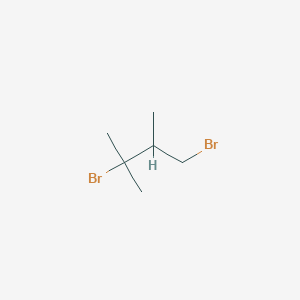
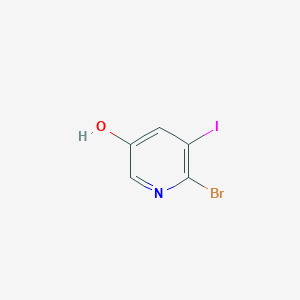
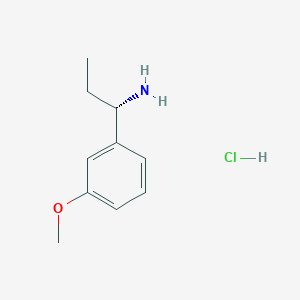
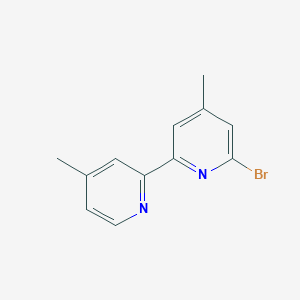
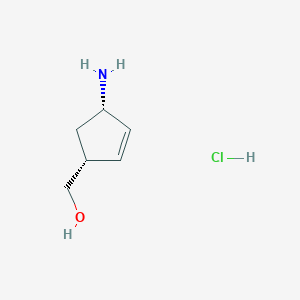
![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B1524759.png)

![tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate](/img/structure/B1524763.png)
![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B1524766.png)
